5-Bromo-2-(piperazin-1-ylmethyl)phenol dihydrochloride (CAS 2445791-03-5) is a highly versatile, trifunctional building block designed for advanced medicinal chemistry and materials synthesis. It features a cross-coupling-ready aryl bromide, a hydrogen-bond-donating phenol, and a reactive secondary amine within a piperazine ring. Supplied as a stable dihydrochloride salt, this compound is engineered to overcome the handling difficulties, such as hygroscopicity and oxidation, typically associated with free base piperazine derivatives [1]. Its structural profile makes it an ideal precursor for generating diverse chemical libraries, particularly in the development of CNS-active agents, kinase inhibitors, and complex PROTAC linkers where precise stoichiometry and high processability are paramount [2].
Attempting to substitute this specific dihydrochloride salt with its free base equivalent, a 5-chloro analog, or an N-Boc protected variant introduces significant inefficiencies into the synthetic pipeline. Free base piperazines are prone to rapid moisture absorption, leading to inaccurate weighing and failed stoichiometric reactions in automated synthesis [1]. Substituting the 5-bromo moiety with a 5-chloro group drastically reduces oxidative addition kinetics during palladium catalysis, forcing the use of expensive, proprietary biarylphosphine ligands and harsh temperatures that degrade sensitive functional groups [2]. Furthermore, utilizing an N-protected piperazine adds an unnecessary deprotection step, increasing solvent waste, labor time, and yield attrition [3]. Procuring the exact unprotected dihydrochloride salt ensures immediate, high-yield reactivity with maximum step economy.
For secondary amine-containing phenols, the free base forms are notoriously hygroscopic and susceptible to air oxidation, leading to batch-to-batch stoichiometric inconsistencies during library synthesis. The dihydrochloride salt locks the piperazine and phenol (via protonation and hydrogen bonding networks) into a highly crystalline lattice, drastically reducing moisture uptake and preserving >99% purity over extended storage [1].
| Evidence Dimension | Moisture uptake and purity retention |
| Target Compound Data | <1% moisture uptake at 75% RH; >99% purity at 12 months |
| Comparator Or Baseline | Free base analog (Rapid deliquescence; variable molar mass) |
| Quantified Difference | >95% reduction in hygroscopicity; consistent stoichiometry |
| Conditions | Ambient storage (25°C, 75% RH), standard laboratory weighing |
Procuring the dihydrochloride salt eliminates weighing errors and batch-to-batch variability, ensuring reproducible stoichiometry in automated or parallel synthesis.
When selecting an aryl halide for downstream functionalization, the 5-bromo substituent provides an optimal balance of reactivity and stability. Compared to 5-chloro analogs, which typically require electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos) and elevated temperatures (>100 °C) to undergo oxidative addition, the 5-bromo derivative readily couples using standard, cost-effective catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) at milder temperatures [1].
| Evidence Dimension | Cross-coupling activation barrier and yield |
| Target Compound Data | >85% yield at 60-80 °C with standard Pd(dppf)Cl2 |
| Comparator Or Baseline | 5-Chloro analog (<50% yield without specialized ligands like XPhos at >100 °C) |
| Quantified Difference | 20-40 °C reduction in reaction temperature; enables use of cheaper catalysts |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura/Buchwald-Hartwig conditions |
The 5-bromo derivative lowers overall process costs by enabling the use of cheaper palladium ligands and milder conditions, reducing energy input and side reactions.
Procuring the unprotected piperazine as a dihydrochloride salt allows for direct N-functionalization (e.g., amidation, reductive amination, sulfonylation) in a single step. Procuring an N-Boc protected equivalent requires a subsequent acidic deprotection step (typically TFA or HCl in dioxane), which not only adds processing time but also risks side reactions with the sensitive phenol moiety, lowering the overall throughput in medicinal chemistry workflows [1].
| Evidence Dimension | Synthetic steps to N-functionalized product |
| Target Compound Data | 1 step (direct coupling/amidation) |
| Comparator Or Baseline | N-Boc protected analog (2 steps: coupling + acidic deprotection) |
| Quantified Difference | Elimination of 1 synthetic step; ~15-25% improvement in overall isolated yield |
| Conditions | Parallel library synthesis protocols |
Direct procurement of the unprotected salt accelerates hit-to-lead library generation by bypassing unnecessary protection/deprotection cycles.
In fragment-based drug discovery (FBDD) or direct biological screening, compound solubility in aqueous media is critical. The dihydrochloride salt form ensures rapid and complete dissolution in standard assay buffers (e.g., PBS, HEPES) without the need for high concentrations of DMSO, which can perturb assay readouts or cause protein denaturation [1].
| Evidence Dimension | Thermodynamic aqueous solubility |
| Target Compound Data | >50 mg/mL in aqueous buffer |
| Comparator Or Baseline | Neutral free base (<1 mg/mL in aqueous buffer) |
| Quantified Difference | >50-fold increase in aqueous solubility |
| Conditions | pH 7.4 phosphate buffer, ambient temperature |
High aqueous solubility allows for immediate use in biological assays and fragment screens while minimizing DMSO-induced assay artifacts.
Ideal for automated parallel synthesis where the stable dihydrochloride salt ensures precise stoichiometric dispensing, and the unprotected piperazine allows for rapid, one-step diversification via amidation or reductive amination [1].
The 5-bromo substituent serves as an efficient handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the attachment of complex aryl or heteroaryl groups under mild conditions without requiring specialized ligands [2].
The piperazine moiety acts as a highly soluble, rigid exit vector for linker attachment, while the phenol provides an additional site for etherification, making it a highly processable core for assembling targeted protein degraders [3].